Home > Products > Screening Compounds P15638 > 6-Diazo-5-oxonorleucine
6-Diazo-5-oxonorleucine -

6-Diazo-5-oxonorleucine

Catalog Number: EVT-1594867
CAS Number:
Molecular Formula: C6H10N3O3+
Molecular Weight: 172.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Diazo-5-oxo-L-norleucine, commonly known as DON, is a synthetic amino acid derivative that acts as a potent inhibitor of glutamine metabolism. This compound has garnered interest in various fields, particularly in cancer research and neurobiology, due to its ability to interfere with glutamine utilization pathways. Dysregulation of these pathways is linked to numerous pathologies, including cancer and neurodegenerative diseases.

Source and Classification

6-Diazo-5-oxo-L-norleucine is derived from the amino acid norleucine and is classified as a glutamine antagonist. It has been utilized in preclinical studies as a tool compound and is being investigated for potential therapeutic applications. DON is synthesized through various chemical methods that enhance its stability and bioactivity.

Synthesis Analysis

Methods

The synthesis of 6-Diazo-5-oxo-L-norleucine typically involves several steps, including the derivatization process to enhance its detection and stability in biological samples. One common method includes the derivatization of DON using 3N hydrochloric acid in n-butanol. This process allows for the formation of a stable lipophilic product that can be effectively quantified using mass spectrometry.

Technical Details:

  1. Derivatization Process: DON is dissolved in water and mixed with 3N hydrochloric acid and n-butanol. The mixture is heated at 60°C for 30 minutes, followed by drying under nitrogen gas.
  2. Liquid Chromatography Mass Spectrometry (LC-MS): The derivatized product is then reconstituted and analyzed using LC-MS, which provides sensitive detection capabilities with limits of detection in the low nanomolar range .
Molecular Structure Analysis

Structure

The molecular structure of 6-Diazo-5-oxo-L-norleucine includes a diazo group and a ketone functional group, which contribute to its biological activity as a glutamine antagonist. The molecular formula is C10H16ClN2O2C_{10}H_{16}ClN_2O_2 with a molecular weight of approximately 218.0942 g/mol.

Data

  • Molecular Weight: 218.0942 g/mol
  • Molecular Formula: C10H16ClN2O2C_{10}H_{16}ClN_2O_2
  • Structural Features: Contains a diazo group (-N=N-) and a carbonyl group (C=O), which are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

6-Diazo-5-oxo-L-norleucine undergoes various chemical reactions that are essential for its biological activity. The primary reaction involves its interaction with glutamine metabolic pathways, where it acts as an inhibitor.

Technical Details:

  1. Derivatization Reaction: The reaction with hydrochloric acid and n-butanol forms a stable derivative that can be analyzed by mass spectrometry.
  2. Biological Interaction: In vivo studies have shown that DON can inhibit glutamine-dependent processes in tumor cells, affecting their growth and metabolism .
Mechanism of Action

Process

The mechanism of action of 6-Diazo-5-oxo-L-norleucine primarily revolves around its ability to inhibit enzymes involved in glutamine metabolism. By blocking these pathways, DON disrupts the energy supply and biosynthetic processes in rapidly dividing cells, such as cancer cells.

Data

Research indicates that DON exerts its effects by:

  • Inhibiting the enzyme glutaminase, which converts glutamine into glutamate.
  • Altering metabolic pathways that rely on glutamine for energy production and biosynthesis.
    This inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and acetonitrile.

Chemical Properties

  • Stability: The derivatized form of DON is stable under physiological conditions, making it suitable for quantitative analysis.
  • Reactivity: Reacts with acids to form derivatives that are detectable via mass spectrometry.

Relevant data from studies show that DON maintains stability when stored properly but can degrade under extreme conditions such as high temperatures or prolonged exposure to light.

Applications

Scientific Uses

6-Diazo-5-oxo-L-norleucine has several significant applications in scientific research:

  1. Cancer Research: Used as a tool compound to study the role of glutamine metabolism in cancer cell growth.
  2. Neurobiology: Investigated for its potential effects on neurotransmission due to its interaction with glutamate pathways.
  3. Therapeutic Development: Explored as a candidate for developing new treatments targeting metabolic dysregulation in tumors.
Historical Development and Rediscovery of DON in Metabolic Research

Early Discovery and Initial Anticancer Applications

6-Diazo-5-oxo-L-norleucine (DON) was first isolated in the 1950s from fermentation broths of Streptomyces bacteria [3]. Early biochemical studies identified it as a potent glutamine analog capable of inhibiting nucleotide synthesis. By 1957, Magill and colleagues conducted the first human trials of DON as a monotherapy in 63 patients with advanced solid tumors (breast, lung, colon) and hematologic malignancies. Dosed at 0.2–1.1 mg/kg/day via intravenous, intramuscular, or oral routes, DON induced partial responses in 7 patients, primarily those with lymphoma and leukemia [3]. Subsequent trials in the 1960s explored combinations; for example, 71 pediatric patients with acute leukemia received DON (0.25 mg/kg/day) with 6-mercaptopurine, achieving complete remission in 30 patients (42%) [3]. Despite these signals of efficacy, clinical development stalled due to methodological limitations in trial design and a then-incomplete understanding of cancer metabolism.

Table 1: Early Clinical Trials of DON (1950s-1960s)

Study (Year)Patient PopulationDosing RegimenKey Outcomes
Magill et al. (1957)63 advanced solid/hematologic tumors0.2–1.1 mg/kg/day IV/IM/PO7/63 partial responses
Combined therapy (1960s)71 pediatric acute leukemiaDON 0.25 mg/kg/day + 6-MP30/71 complete remissions
Hodgkin’s trial (1962)41 lymphoma/carcinoma patients0.2 mg/kg/day PO × 30 days47% tumor reduction in Hodgkin’s lesions

Evolution of Mechanistic Understanding in Glutamine Metabolism

The 1970s–1990s saw critical advances in elucidating DON’s mechanism. Biochemists demonstrated that DON irreversibly inhibits glutamine-utilizing enzymes via a two-step process: competitive binding at the glutamine active site, followed by covalent adduct formation that releases nitrogen (N₂) [3]. Key enzymatic targets include:

  • Glutaminase: Catalyzes glutamine-to-glutamate conversion (Km for DON: ~5 µM) [3].
  • Glutamine amidotransferases: Essential for de novo purine (e.g., FGAR amidotransferase) and pyrimidine synthesis [1] [3].
  • Hexosamine pathway enzymes: Critical for glycosylation and protein modification [3].

This broad activity disrupts multiple metabolic fluxes: tricarboxylic acid (TCA) cycle anaplerosis, nucleotide biosynthesis, and antioxidant production (e.g., glutathione) [3] [5]. Preclinical studies in murine sarcoma and leukemia models confirmed DON’s antitumor effects, with daily low-dose regimens proving most effective—highlighting the importance of sustained metabolic inhibition [3].

Table 2: Key Enzymatic Targets of DON

Enzyme ClassRepresentative EnzymesFunction in MetabolismInhibition Mechanism
GlutaminasesGLS, GLS2Glutamine → GlutamateCovalent adduct formation
AmidotransferasesFGAR amidotransferase, CTPSPurine/pyrimidine nucleotide synthesisActive-site irreversible inhibition
Hexosamine pathwayGlucosamine-6-phosphate synthaseUDP-GlcNAc productionCompetitive substrate analog

Revival of Interest in DON Amidst the Warburg Effect and Glutamine Addiction Paradigms

The resurgence of DON is rooted in two interconnected paradigms: the Warburg effect (aerobic glycolysis in tumors) and glutamine addiction. Otto Warburg’s 1920s observation that cancer cells preferentially metabolize glucose to lactate, even under oxygen-rich conditions, initially overshadowed glutamine’s role [7] [8]. However, 21st-century research revealed that glutamine is a crucial nitrogen and carbon donor for biosynthetic processes:

  • Anaplerosis: Glutamine-derived α-ketoglutarate replenishes TCA cycle intermediates [3] [7].
  • Nitrogen supply: Supports amino acid and nucleotide synthesis [1] [5].
  • Oncogene links: MYC overexpression upregulates glutaminase and glutamine transporters; KRAS and HIF-1α also promote glutamine dependence [3] [8].

The limitations of selective glutaminase inhibitors (e.g., CB-839) in clinical trials—attributed to tumor metabolic plasticity and microenvironmental nutrient exchange—renewed interest in broad-spectrum agents like DON [3] [5]. Prodrug strategies were engineered to overcome DON’s historical gastrointestinal toxicity:

  • JHU083: A di-acetylated prodrug that minimizes GI exposure and preferentially releases DON in tumors [3] [5].
  • Hypoxia-activated prodrugs: Nanoparticles release DON in hypoxic tumor cores (e.g., H22 liver cancer models), synergizing with ultrasound therapy to achieve 90.2% tumor suppression [6].

Modern clinical reevaluation prioritizes patient selection based on biomarkers of glutamine dependence (e.g., MYC amplification, glutaminase expression, or metabolic imaging) and employs continuous low-dose regimens aligned with the drug’s mechanism [3] [5].

Properties

Product Name

6-Diazo-5-oxonorleucine

IUPAC Name

2-azaniumyl-6-iminoazaniumylidene-5-oxohexanoate

Molecular Formula

C6H10N3O3+

Molecular Weight

172.16 g/mol

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5,8H,1-2,7H2/p+1

InChI Key

LHGVYNDAWRBWGL-UHFFFAOYSA-O

Synonyms

6-diazo-5-oxonorleucine

Canonical SMILES

C(CC(=O)C=[N+]=N)C(C(=O)[O-])[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.